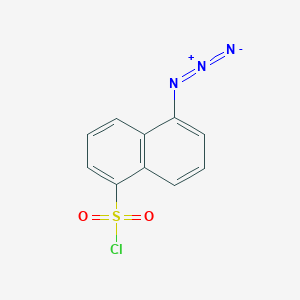

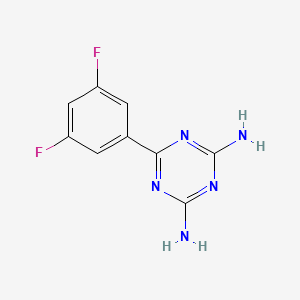

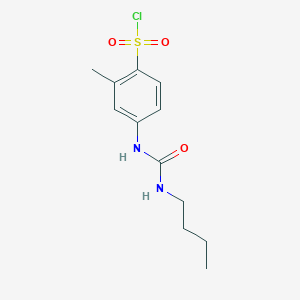

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine

Overview

Description

“2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” is a chemical compound. However, the specific details about this compound are not readily available in the search results1.

Synthesis Analysis

The synthesis of similar compounds has been reported, such as "(2S)-6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2-(3,5-DIFLUOROPHENYL)-4-(3-METHOXYPROPYL)-2H-1,4-BENZOXAZIN-3 (4H)-ONE"2. However, the specific synthesis process for “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” is not provided in the search results.

Molecular Structure Analysis

The molecular structure of a similar compound, “(2S)-6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2-(3,5-DIFLUOROPHENYL)-4-(3-METHOXYPROPYL)-2H-1,4-BENZOXAZIN-3 (4H)-ONE”, has been described2. It contains a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group2. However, the specific molecular structure of “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” is not provided in the search results.

Chemical Reactions Analysis

The chemical reactions involving “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2S)-6-(2,4-DIAMINO-6-ETHYLPYRIMIDIN-5-YL)-2-(3,5-DIFLUOROPHENYL)-4-(3-METHOXYPROPYL)-2H-1,4-BENZOXAZIN-3 (4H)-ONE”, have been described2. It has a molecular weight of 469.4838 and a chemical formula of C 24 H 25 F 2 N 5 O 32. However, the specific physical and chemical properties of “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” are not provided in the search results.Scientific Research Applications

Green Synthesis and Self-association

2,4-Diamino-1,3,5-triazines are synthesized using a green method involving microwave irradiation, reducing solvent use and simplifying the process. These compounds demonstrate variable self-association behaviors, as evidenced by X-ray analysis, showing a range of interactions leading to diverse structural networks, including pseudo-honeycomb and corrugated rosette layers, highlighting their potential in materials science and supramolecular chemistry (Díaz‐Ortiz et al., 2004).

Liquid Crystalline Properties

Semiperfluorinated 1,3,5-triazine derivatives exhibit thermotropic liquid crystalline properties, forming lamellar, columnar, and cubic mesophases. These materials offer unique structural features suitable for advanced material applications, such as in display technologies and nanofabrication, due to their ability to form various mesophases including lamellar and micellar cubic phases (Kohlmeier et al., 2006).

Two-Photon Absorbing Liquids

1,3,5-Triazine-based octupolar molecules show significant two-photon absorption (TPA) properties, making them excellent candidates for non-linear optical applications. These properties suggest their potential use in optical limiting, 3D microfabrication, and photodynamic therapy (Kannan et al., 2004).

Hydrogen Bonded Block Molecules

Studies on 2,4-diamino-6-phenyl-1,3,5-triazines with semiperfluorinated chains reveal their ability to form discrete hydrogen-bonded heterodimers. These dimers organize into mesomorphic phases, highlighting their potential in creating organized molecular assemblies for nanotechnology and molecular electronics applications (Vogel et al., 2017).

Self-Assembly in Molecular Adducts

The self-assembly behaviors of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine with aliphatic dicarboxylic acids demonstrate the compound's ability to form structured molecular adducts. This showcases the potential for designing molecular recognition systems and self-assembling materials (Nandy et al., 2016).

Safety And Hazards

The safety and hazards associated with “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” are not provided in the search results.

Future Directions

The future directions for research or applications of “2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine” are not provided in the search results.

Please note that the information provided is based on the available search results and may not be comprehensive or entirely accurate. For a more detailed analysis, please consult a subject matter expert or refer to scientific literature.

properties

IUPAC Name |

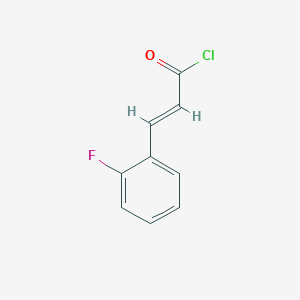

6-(3,5-difluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOOJXHXDYIPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400062 | |

| Record name | 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine | |

CAS RN |

870704-12-4 | |

| Record name | 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)

![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)